Dimethyl 5-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
Dimethyl 5-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0987845
InChI:
InChI=1S/C18H14ClIN2O5S/c1-26-16(24)9-5-10(17(25)27-2)7-12(6-9)21-18(28)22-15(23)13-8-11(20)3-4-14(13)19/h3-8H,1-2H3,(H2,21,22,23,28)
SMILES:
COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)OC
Molecular Formula:
C18H14ClIN2O5S
Molecular Weight:
532.7 g/mol
Dimethyl 5-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
CAS No.:
Cat. No.: VC0987845
Molecular Formula: C18H14ClIN2O5S
Molecular Weight: 532.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClIN2O5S |
|---|---|
| Molecular Weight | 532.7 g/mol |
| IUPAC Name | dimethyl 5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C18H14ClIN2O5S/c1-26-16(24)9-5-10(17(25)27-2)7-12(6-9)21-18(28)22-15(23)13-8-11(20)3-4-14(13)19/h3-8H,1-2H3,(H2,21,22,23,28) |
| Standard InChI Key | KVMSZNVJAMOCTM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)OC |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator